molecular formula C8H13N5O4 B3008867 2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol CAS No. 450344-75-9

2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol

Cat. No.: B3008867
CAS No.: 450344-75-9
M. Wt: 243.223
InChI Key: KNLYOGHWSCBSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol is a chemical compound with the molecular formula C8H13N5O4. It is characterized by the presence of an amino group, a nitro group, and a pyrimidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol typically involves the reaction of 6-amino-5-nitropyrimidine-4-amine with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino and nitro groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound’s amino and nitro groups play a crucial role in its reactivity and binding to target molecules, influencing biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethoxy)ethanol: Similar in structure but lacks the nitro group.

    2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethan-1-ol: A closely related compound with slight structural variations.

Uniqueness

2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol is unique due to the presence of both amino and nitro groups on the pyrimidine ring, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-[2-[(6-amino-5-nitropyrimidin-4-yl)amino]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O4/c9-7-6(13(15)16)8(12-5-11-7)10-1-3-17-4-2-14/h5,14H,1-4H2,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLYOGHWSCBSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)NCCOCCO)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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